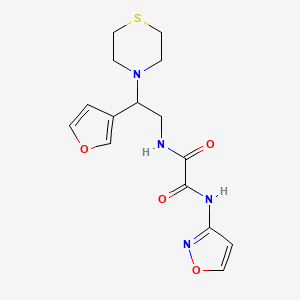

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-2-6-23-18-13)16-9-12(11-1-5-22-10-11)19-3-7-24-8-4-19/h1-2,5-6,10,12H,3-4,7-9H2,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFCPCIBMVFDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common route includes:

Formation of the furan-3-yl intermediate: This step involves the synthesis of a furan derivative, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiomorpholine attachment: The furan intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the thiomorpholinoethyl group.

Isoxazole formation: The isoxazole ring is synthesized separately through a cyclization reaction involving hydroxylamine and a β-keto ester.

Oxalamide coupling: Finally, the thiomorpholinoethyl and isoxazole intermediates are coupled using oxalyl chloride in the presence of a base like triethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxalamide group can be reduced to form amines or other reduced derivatives.

Substitution: The thiomorpholine and isoxazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted thiomorpholines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The exact mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and isoxazole rings may play a role in these interactions by providing sites for hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Biological Activity

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups including furan, thiomorpholine, isoxazole, and oxalamide. The synthesis typically involves multi-step organic reactions:

- Formation of Furan Intermediate : Cyclization of appropriate precursors under acidic or basic conditions.

- Thiomorpholine Attachment : Reaction with thiomorpholine in the presence of a Lewis acid catalyst.

- Isoxazole Formation : Cyclization involving hydroxylamine and a β-keto ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors related to neurological functions.

Antioxidant Properties

Research indicates that compounds with furan and isoxazole moieties often exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Studies have shown that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines. The thiomorpholine group may enhance this effect through specific interactions with inflammatory mediators.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Enzyme inhibition | Modulation of enzyme activity |

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was tested on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound using an animal model of arthritis. The treatment group exhibited reduced swelling and pain levels compared to untreated controls, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.